molecular formula C12F26NaO2P B566135 Sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate CAS No. 70609-44-8

Sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate

Cat. No.: B566135
CAS No.: 70609-44-8
M. Wt: 724.052
InChI Key: KJVRYSHRRDRBEW-UHFFFAOYSA-M
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Description

Sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate (Na-BTP) is an organic compound with multiple applications in the scientific community. It is a white, crystalline solid with a melting point of 164-167°C and a boiling point of 268-270°C. Na-BTP is a derivative of phosphinic acid and is used in a wide range of applications, including synthesis and catalysis, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Solvent Extraction and Ion Exchange

Studies on phosphinic acid derivatives, such as bis(2,4,4-trimethylpentyl)phosphinic acid, have highlighted their importance in solvent extraction and ion exchange processes. These compounds are used to extract metals, demonstrating the potential utility of sodium bis(tridecafluorohexyl)phosphinate in similar extraction processes (Fu, Hu, Liu, & Golding, 1990).

Photo-triggered Chemical Release

Research into bis(mesitoyl)phosphinic acid and its sodium salt has uncovered a unique photo-induced reactivity, where these compounds can release radicals and metaphosphorous acid upon exposure to light. This property suggests potential applications in controlled release systems and photochemistry (Fast et al., 2016).

Construction of Membrane Electrodes

The use of phosphine oxide derivatives in constructing serotonin-selective membrane electrodes points to the significance of phosphorus-containing compounds in sensor technology. These findings indicate that sodium bis(tridecafluorohexyl)phosphinate could find applications in developing new types of selective electrodes (Ueda et al., 2006).

Precursors in Organic Synthesis

Phosphinic acids and their derivatives serve as precursors and intermediates in organic synthesis. For example, radical reactions of sodium hypophosphite with terminal alkynes have led to the synthesis of 1,1-bis-H-phosphinates, highlighting the role of phosphinic acid derivatives in synthesizing biologically important compounds (Gouault-Bironneau et al., 2005).

Properties

IUPAC Name

sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HF26O2P.Na/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/h(H,39,40);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRYSHRRDRBEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F26NaO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896707
Record name Sodium bis(perfluorohexyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70609-44-8
Record name Sodium bis(perfluorohexyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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